

IR Spectroscopy Profiling: 4-Benzyl-6-methylmorpholine-2-carbohydrazide

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Compound of Interest

Compound Name: 4-Benzyl-6-methylmorpholine-2-carbohydrazide

CAS No.: 1936593-40-6

Cat. No.: B2727050

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Executive Summary

4-Benzyl-6-methylmorpholine-2-carbohydrazide (CAS 1936593-40-6) is a critical chiral morpholine scaffold, often utilized as a building block in the synthesis of bioactive compounds, including neurokinin-1 (NK1) antagonists and antimicrobial agents.^[1]

This guide provides a comparative infrared (IR) spectroscopy analysis to distinguish the target Hydrazide from its primary alternatives: the Ester Precursor (starting material) and the Carboxylic Acid (hydrolysis byproduct). Accurate interpretation of the carbonyl (

) and amine/hydrazide (

) regions is essential for validating reaction completion and purity.

Key Differentiator

The shift of the carbonyl stretch from $\sim 1740\text{ cm}^{-1}$ (Ester) to $\sim 1670\text{ cm}^{-1}$ (Hydrazide), accompanied by the appearance of the characteristic hydrazide N-H doublet ($\sim 3300\text{ cm}^{-1}$), serves as the definitive spectral fingerprint for this molecule.

Theoretical Peak Assignment & Structural Analysis

The IR spectrum of **4-Benzyl-6-methylmorpholine-2-carbohydrazide** is dominated by three distinct functional domains: the Morpholine Core, the Benzyl Substituent, and the reactive Carbohydrazide Tail.

A. The Carbohydrazide Domain (The Active Site)

This is the most diagnostic region. The conversion of an ester to a hydrazide dramatically alters the dipole moment and hydrogen bonding potential of the carbonyl group.

Vibration Mode	Frequency (cm ⁻¹)	Intensity	Mechanistic Insight
N-H Stretching	3320 – 3200	Medium/Broad	Doublet. Primary amine () and secondary amide () stretches. Distinct from the broad O-H of acids.[2]
C=O Stretching (Amide I)	1690 – 1660	Strong	Diagnostic Shift. Lower frequency than the ester precursor (1740 cm ⁻¹) due to resonance donation from the adjacent nitrogen.
N-H Bending (Amide II)	1550 – 1520	Medium	Characteristic of the hydrazide linkage ().
C-N Stretching	1280 – 1240	Medium	Coupling of the carbonyl carbon to the hydrazide nitrogen.

B. The Morpholine & Benzyl Core (The Scaffold)

These peaks remain relatively stable during the synthesis but confirm the integrity of the scaffold.

Vibration Mode	Frequency (cm ⁻¹)	Intensity	Mechanistic Insight
Aromatic C-H Stretch	3080 – 3030	Weak	Benzyl ring protons.
Aliphatic C-H Stretch	2980 – 2850	Medium	Methyl group () and Morpholine ring .
Aromatic Ring C=C	1600 & 1585	Medium	"Breathing" modes of the benzyl phenyl ring.
C-O-C Stretching	1120 – 1090	Strong	Ether Linkage. Characteristic morpholine ring vibration.
Mono-subst. Benzyl	750 & 700	Strong	Out-of-plane (OOP) bending; confirms the benzyl group is intact.

Comparative Analysis: Product vs. Alternatives

In a process environment, "Alternatives" refer to the chemical species present if the reaction fails or degrades. The following table contrasts the target Hydrazide with its Precursor (Ethyl Ester) and Hydrolysis Product (Acid).

Comparative Spectral Data Table

Feature	Target: Hydrazide	Alt 1: Ester Precursor	Alt 2: Carboxylic Acid
Carbonyl (C=O)	1660–1690 cm^{-1} (Amide)	1735–1750 cm^{-1} (Ester)	1700–1725 cm^{-1} (Acid)
High Freq Region	3300 cm^{-1} Doublet ()	No significant peaks >3100	2500–3300 cm^{-1} (Broad OH)
Fingerprint	Amide II (~1530 cm^{-1})	C-O-C Ester (~1200 cm^{-1})	Broad OH bend (~1400/900)
Status	Pass	Incomplete Reaction	Hydrolysis Impurity

“

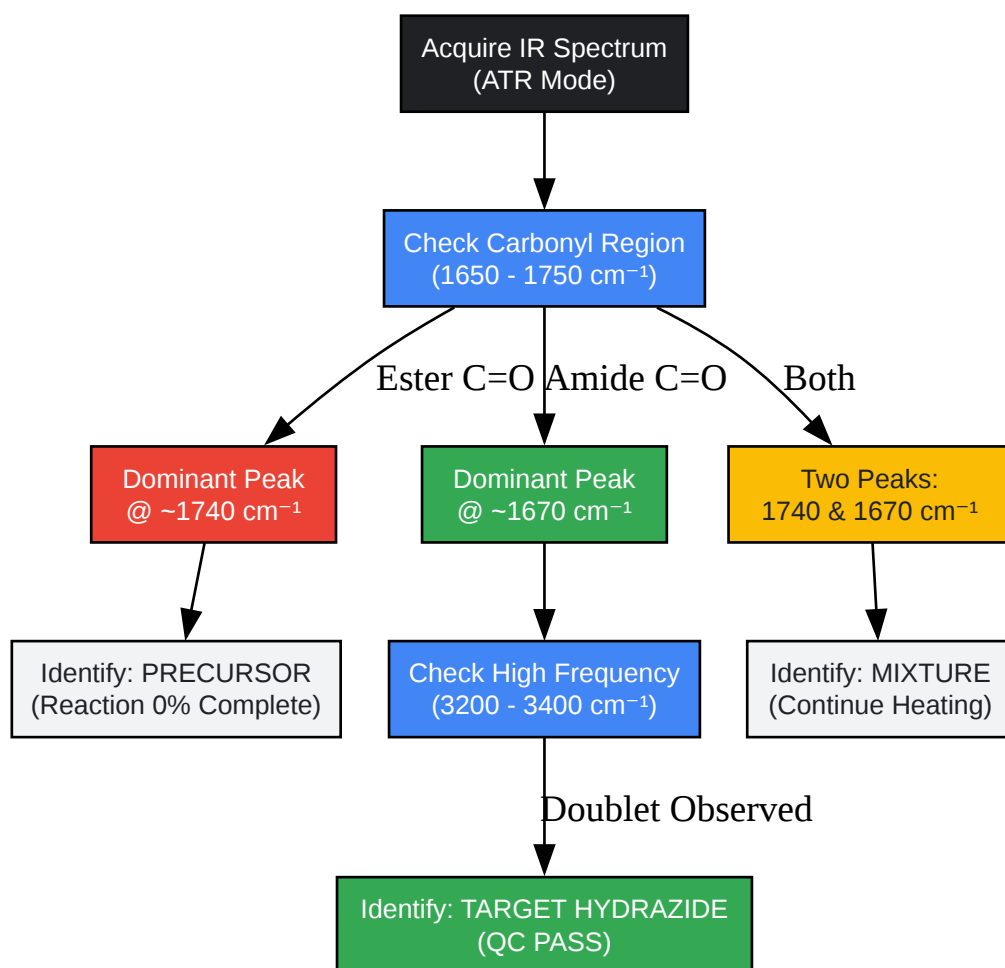
Critical Note: The disappearance of the 1740 cm^{-1} ester peak is the primary indicator of reaction completion. Residual intensity at 1740 cm^{-1} indicates unreacted starting material.

Visualization: Reaction Monitoring Logic

The following diagrams illustrate the logical flow for monitoring the synthesis and validating the product using IR spectroscopy.

Diagram 1: Spectral Decision Tree (QC Workflow)

This workflow guides the analyst in interpreting the IR spectrum during in-process control (IPC).

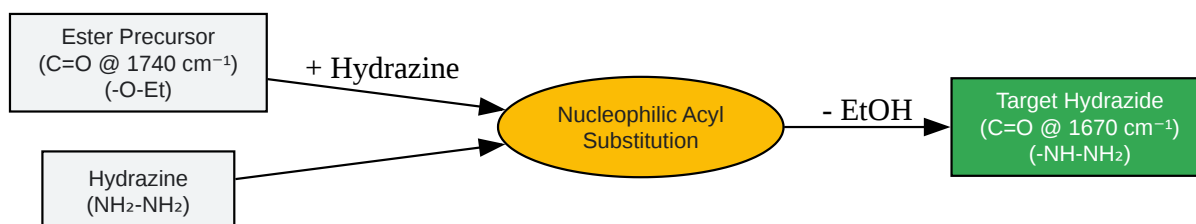


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Caption: Decision logic for classifying reaction intermediates based on carbonyl shift and amine appearance.

Diagram 2: Synthesis & Functional Group Transformation

Visualizing the atomic changes that drive the spectral shifts.



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Caption: Transformation from Ester to Hydrazone showing the loss of the alkoxy group and formation of the amide-like bond.

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized ATR-FTIR protocol.

Equipment & Parameters

- Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
- Accessory: Diamond ATR (Attenuated Total Reflectance) module.
- Resolution: 4 cm^{-1} .
- Scans: 16 (Screening) or 64 (Final QC).
- Range: 4000 – 600 cm^{-1} .

Step-by-Step Methodology

- Background Correction: Clean the crystal with isopropanol. Collect an air background spectrum to remove atmospheric (2350 cm^{-1}) and interference.
- Sample Loading: Place approximately 5–10 mg of the solid **4-Benzyl-6-methylmorpholine-2-carbohydrazide** onto the crystal.
- Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Poor contact results in weak peaks (<80% T).
- Acquisition: Scan the sample.

- Validation (Self-Check):
 - Check 1: Is the baseline flat? (If sloped, clean crystal and re-run).
 - Check 2: Is the C-H stretch region (2900 cm^{-1}) visible? (Confirms organic material is present).
 - Check 3: Is the C=O peak centered at $1670 \pm 20\text{ cm}^{-1}$? (Confirms Hydrazide).[3][4]
- Cleaning: Wipe with ethanol. Ensure no residue remains (check for "ghost peaks" in the next run).

References

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- [3. CAS#:1408061-75-5 | 5-Fluoro-2-\(3-methyl-1,2,4-oxadiazol-5-yl\)benzoic acid | Chemsr \[chemsrc.com\]](#)
- [4. 4-methylmorpholine | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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